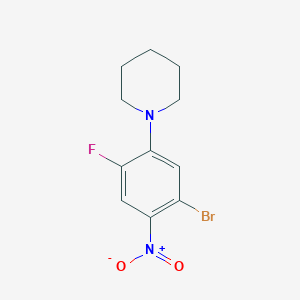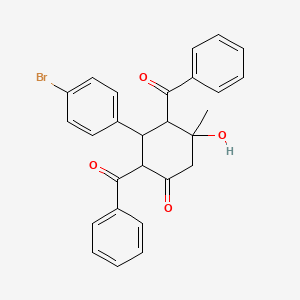![molecular formula C14H15ClN4O2 B5114863 [1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B5114863.png)
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a chlorophenyl group, and a hydroxypyrrolidinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the hydroxypyrrolidinyl moiety is added through a reductive amination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxypyrrolidinyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, [1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including infections and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and environmental remediation.
Mechanism of Action
The mechanism of action of [1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Benzylamine: An organic compound with a benzyl group attached to an amine, similar to the chlorophenyl group in our compound.
Uniqueness
What sets [1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile molecule for various applications, from synthetic chemistry to drug development.
Properties
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-12-4-2-1-3-10(12)7-19-9-13(16-17-19)14(21)18-6-5-11(20)8-18/h1-4,9,11,20H,5-8H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZAHDWWACYIGN-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5E)-1-(4-Methoxyphenyl)-5-[(1-phenyl-1H-pyrrol-2-YL)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5114781.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5114786.png)

![6-ethyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5114808.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-3-furamide](/img/structure/B5114815.png)
![1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE](/img/structure/B5114826.png)
![methyl 6-ethyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5114831.png)

![N-(FURAN-2-YLMETHYL)-2-{2-[N-(2-METHOXY-5-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDO}BENZAMIDE](/img/structure/B5114851.png)
![1-(4-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5114858.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B5114873.png)
![4-chloro-N-(4-chloro-2-methylphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5114877.png)
![3,5-dimethyl-4-[3-(4-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B5114893.png)
